molecular formula C20H23FN4O B11278543 3-(4-Fluorophenyl)-6-[4-(pyrrolidine-1-carbonyl)piperidin-1-YL]pyridazine

3-(4-Fluorophenyl)-6-[4-(pyrrolidine-1-carbonyl)piperidin-1-YL]pyridazine

Cat. No.: B11278543
M. Wt: 354.4 g/mol
InChI Key: XRQQSMUGRWHZFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Fluorophenyl)-6-[4-(pyrrolidine-1-carbonyl)piperidin-1-YL]pyridazine is a complex organic compound that features a pyridazine ring substituted with a fluorophenyl group and a piperidinyl-pyrrolidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Fluorophenyl)-6-[4-(pyrrolidine-1-carbonyl)piperidin-1-YL]pyridazine typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyridazine core, followed by the introduction of the fluorophenyl group and the piperidinyl-pyrrolidine moiety. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions for scalability. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the synthesis process. Quality control measures, such as chromatography and spectroscopy, are employed to monitor the product’s purity and composition.

Chemical Reactions Analysis

Types of Reactions

3-(4-Fluorophenyl)-6-[4-(pyrrolidine-1-carbonyl)piperidin-1-YL]pyridazine can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, where functional groups are replaced by other atoms or groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents and catalysts like palladium on carbon.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.

Scientific Research Applications

3-(4-Fluorophenyl)-6-[4-(pyrrolidine-1-carbonyl)piperidin-1-YL]pyridazine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(4-Fluorophenyl)-6-[4-(pyrrolidine-1-carbonyl)piperidin-1-YL]pyridazine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Fluorophenyl)pyrrolidine: Shares the fluorophenyl group but lacks the pyridazine and piperidinyl-pyrrolidine moieties.

    6-(4-Fluorophenyl)pyridazine: Contains the pyridazine ring and fluorophenyl group but lacks the piperidinyl-pyrrolidine moiety.

Uniqueness

3-(4-Fluorophenyl)-6-[4-(pyrrolidine-1-carbonyl)piperidin-1-YL]pyridazine is unique due to its combination of structural features, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development efforts.

Properties

Molecular Formula

C20H23FN4O

Molecular Weight

354.4 g/mol

IUPAC Name

[1-[6-(4-fluorophenyl)pyridazin-3-yl]piperidin-4-yl]-pyrrolidin-1-ylmethanone

InChI

InChI=1S/C20H23FN4O/c21-17-5-3-15(4-6-17)18-7-8-19(23-22-18)24-13-9-16(10-14-24)20(26)25-11-1-2-12-25/h3-8,16H,1-2,9-14H2

InChI Key

XRQQSMUGRWHZFC-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C(=O)C2CCN(CC2)C3=NN=C(C=C3)C4=CC=C(C=C4)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.